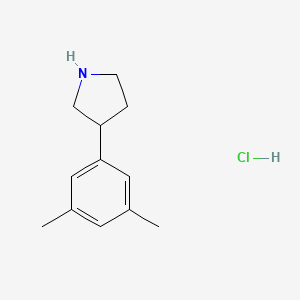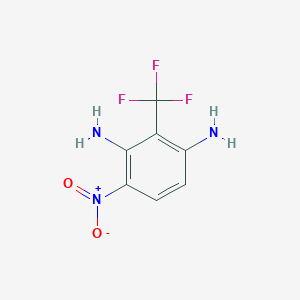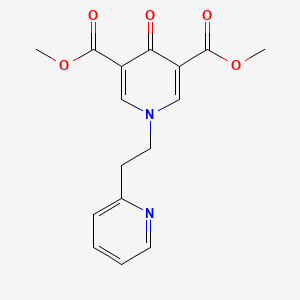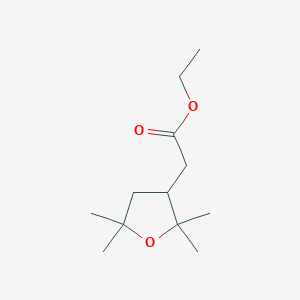
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is a chemical compound with the CAS Number: 59056-42-7 . It has a molecular weight of 214.3 and its IUPAC name is ethyl 2-(2,2,5,5-tetramethyltetrahydrofuran-3-yl)acetate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22O3/c1-6-14-10(13)7-9-8-11(2,3)15-12(9,4)5/h9H,6-8H2,1-5H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 214.30 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not available from my web search.Applications De Recherche Scientifique
Synthesis of Organic Compounds
A significant application of Ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate is observed in the synthesis of organic compounds. For example, the compound is involved in the synthesis of aryloxadiazolylacetic acids and their derivatives, known for their anti-inflammatory and analgesic activities. The synthesis involves acylation and thermal degradation steps to produce the desired compounds efficiently (L. Janda, 2001).
Coordination Polymers and Material Science
This compound derivatives are utilized in creating coordination polymers. For instance, isomeric compounds derived from this chemical have been used as multi-dentate ligands in the synthesis of coordination polymers with transition-metal ions. These polymers have potential applications in various fields, including material science and catalysis (Bin Hu et al., 2016).
Green Chemistry and Polymerization
The substance is also relevant in green chemistry, particularly in the polymerization of 2-oxazoline derivatives. A study reported the polymerization of 2-ethyl-2-oxazoline (EtOx) in ethyl acetate, replacing less environmentally friendly solvents. This advancement is significant for biomedical applications, emphasizing pharmaceutical compatibility and environmental safety (Maarten Vergaelen et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 2-(2,2,5,5-tetramethyloxolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-6-14-10(13)7-9-8-11(2,3)15-12(9,4)5/h9H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBSPQFHKAZPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(OC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1430416.png)
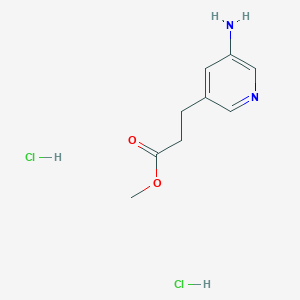
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)
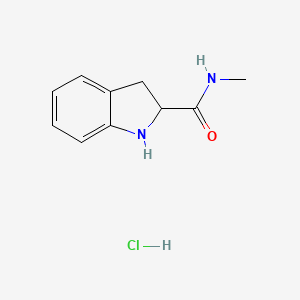


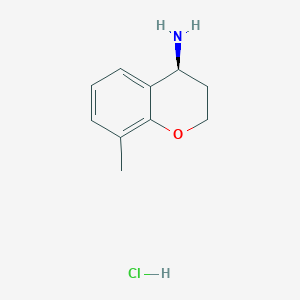

![5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1430427.png)
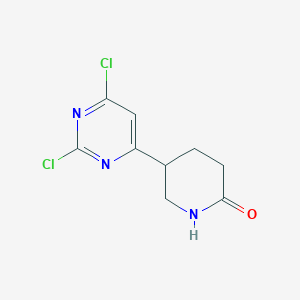
![3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one](/img/structure/B1430431.png)
